Lenalidomide-F Demonstrates Altered Neosubstrate Degradation Selectivity Compared to Unmodified Lenalidomide
The 6-fluoro modification in Lenalidomide-F fundamentally alters the neosubstrate degradation selectivity profile relative to unmodified lenalidomide. In HiBiT degradation assays using HEK293T cells, 6-fluoro lenalidomide induced selective degradation of IKZF1, IKZF3, and CK1α, while lenalidomide degraded a broader panel of neosubstrates including SALL4 and PLZF [1]. Notably, 6-fluoro lenalidomide avoided degradation of SALL4, a neosubstrate strongly implicated in the teratogenic effects of IMiDs [2].
| Evidence Dimension | Neosubstrate degradation selectivity profile |
|---|---|
| Target Compound Data | Selective degradation of IKZF1, IKZF3, and CK1α; no degradation of SALL4 or PLZF observed |
| Comparator Or Baseline | Lenalidomide: degradation of IKZF1, IKZF3, CK1α, SALL4, PLZF, and additional neosubstrates including FAM83F, RAB28, RNF166, WIZ, ZFP91, ZNF276, ZNF653, ZNF692, and ZNF827 |
| Quantified Difference | Qualitative shift in degradation profile; 6-fluoro lenalidomide shows narrowed neosubstrate selectivity with retention of IKZF1/IKZF3/CK1α degradation while eliminating SALL4 and PLZF degradation |
| Conditions | HiBiT degradation assay; HEK293T cells; 24-hour treatment; dose-response curves generated with HiBiT system |
Why This Matters
The altered selectivity profile enables researchers to distinguish anti-cancer degradation events (IKZF1/IKZF3/CK1α) from teratogenicity-associated off-target degradation (SALL4), providing a critical chemical tool for dissecting mechanism-of-action and developing safer PROTAC degraders.
- [1] Yamanaka S, Furihata H, Yanagihara Y, et al. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Nature Communications, 2023, 14: 4683. Figure 4: Neosubstrate selectivity for IKZF1, CK1α, SALL4, and PLZF of 6-position-modified lenalidomides. View Source
- [2] ASH Publications. Table 1: IMiD/CELMoDs currently used in myeloma therapy — Reported neosubstrates. American Society of Hematology, 2024. View Source
